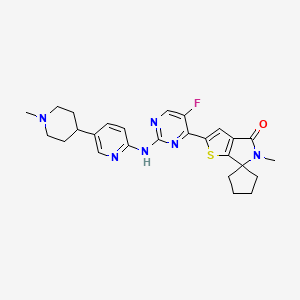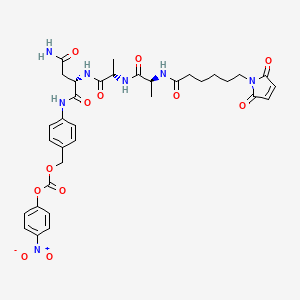![molecular formula C10H13N5O5 B15139915 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound with significant interest in the fields of chemistry and medicine. It is known for its complex structure and potential applications in various scientific domains. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides and can interfere with biological processes involving nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the azidomethyl group: This is achieved through nucleophilic substitution reactions, where an azide ion replaces a leaving group on the precursor molecule.
Attachment of the pyrimidine moiety: The pyrimidine ring is introduced through a coupling reaction with the oxolane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the oxolane ring can be oxidized to form ketones or aldehydes.
Reduction: The azidomethyl group can be reduced to an amine group.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the azide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: As a nucleoside analog, it can be used to study DNA and RNA synthesis and function.
Medicine: It has potential antiviral properties and can be used in the development of antiviral drugs.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA during replication or transcription, leading to chain termination or mutations. This can inhibit the replication of viruses or the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Azvudine: A nucleoside reverse transcriptase inhibitor with antiviral properties.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Uniqueness
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structure, which allows it to interact with nucleic acids in a distinct manner. Its azidomethyl group provides unique reactivity compared to other nucleoside analogs, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-4-3-15(10(19)13-8(4)18)9-7(17)6(16)5(20-9)2-12-14-11/h3,5-7,9,16-17H,2H2,1H3,(H,13,18,19)/t5-,6?,7+,9-/m1/s1 |
InChIキー |
NAGKXJUDUQVCRZ-AOXOCZDOSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CN=[N+]=[N-])O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)

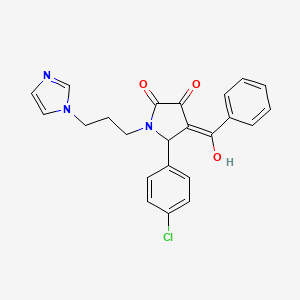


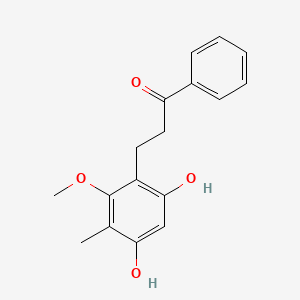

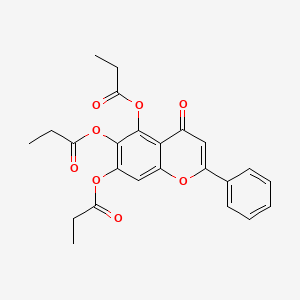

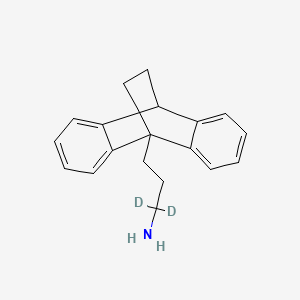
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
